B1164609 Docosahexaenoic Acid CYP450 Oxylipins LC-MS Mixture

Docosahexaenoic Acid CYP450 Oxylipins LC-MS Mixture

Katalognummer B1164609
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The Docosahexaenoic Acid (DHA) CYP450 oxylipins LC-MS mixture contains oxylipin metabolites derived from DHA . The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.This mixture contains (±)7(8)-EpDPA, (±)10(11)-EpDPA, (±)13(14)-EpDPA, (±)16(17)-EpDPA, (±)19(20)-EpDPA, 7(8)-DiHDPA, 10(11)-DiHDPA, 13(14)-DiHDPA, 16(17)-DiHDPA, and (±)19(20)-DiHDPA.

Wissenschaftliche Forschungsanwendungen

Oxylipin Metabolism and Kidney Disease

Devassy et al. (2013) conducted a lipidomic analysis to study the effects of different dietary oils on oxylipin profiles in renal disease. They found that DHA oxylipins were elevated with fish oil consumption. This highlights the distinct impact of dietary sources of DHA on oxylipin profiles, which may have implications in renal health and disease management (Devassy et al., 2013).

Effects of DHA on Endothelial Cell Inflammation

Motta et al. (2019) explored the effects of DHA on endothelial cell inflammation. They discovered that DHA altered several oxylipins from various precursors like DHA, AA, and EPA, suggesting DHA's role in modulating inflammatory responses in endothelial cells (Motta et al., 2019).

Lipidomic Profiling Techniques

Yuan et al. (2018) developed an ultra-performance liquid chromatography-tandem mass spectrometry method for profiling a wide range of oxylipins derived from PUFAs like DHA. This method allows comprehensive analysis of oxylipin profiles, which is crucial for understanding their roles in various biological processes (Yuan et al., 2018).

Omega-3 Fatty Acid Supplementation and Oxylipin Levels

Schebb et al. (2014) studied the effects of omega-3 fatty acid supplementation on plasma oxylipin levels. They found significant alterations in EPA- and DHA-derived metabolites, which indicates the potential of omega-3 supplements to modulate oxylipin-mediated pathways (Schebb et al., 2014).

Vascular Smooth Muscle Cells and CYP450-oxylipin Pathway

Thomson et al. (2015) investigated the CYP450-oxylipin pathway in vascular smooth muscle cells, revealing that these cells are a major source of anti-inflammatory epoxy-oxylipins derived from acids like EPA and DHA. This study provides insights into the role of oxylipins in vascular pathologies (Thomson et al., 2015).

Esterified Oxylipins in Human Synovial Fluid

Jónasdóttir et al. (2013) applied LC-MS/MS for profiling esterified oxylipins in human synovial fluid, contributing to the understanding of lipid mediator roles in conditions like arthritis (Jónasdóttir et al., 2013).

Influence of Dietary Fatty Acids on Oxylipins in Piglets

Bruins et al. (2013) examined how dietary intake of ARA and DHA influences plasma oxylipin levels in piglets. This study is relevant for understanding the dietary modulation of oxylipin profiles and their potential biological effects (Bruins et al., 2013).

Methodology for PUFA Monoepoxides Analysis

Fer et al. (2006) described a method for analyzing monoepoxides of various PUFAs including DHA. This technique is crucial for understanding the metabolism and effects of PUFAs and their metabolites (Fer et al., 2006).

Synthesis of Non-Enzymatic Oxylipins from DHA

Guy et al. (2021) focused on the total synthesis of non-enzymatic oxylipins derived from DHA, which are crucial for understanding the biological properties and roles of these compounds in various pathologies (Guy et al., 2021).

Eigenschaften

Produktname

Docosahexaenoic Acid CYP450 Oxylipins LC-MS Mixture

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.